Methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran ring substituted with an ethyl group, an ethylsulfonylamino group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the ethyl group and the ethylsulfonylamino group can be accomplished through electrophilic substitution reactions. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfonylamino group can form hydrogen bonds and other interactions with active sites, while the benzofuran ring provides a rigid framework that enhances binding specificity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-ethyl-5-(methylsulfonylamino)-1-benzofuran-3-carboxylate
- Methyl 2-ethyl-5-(propylsulfonylamino)-1-benzofuran-3-carboxylate
- Methyl 2-ethyl-5-(butylsulfonylamino)-1-benzofuran-3-carboxylate
Uniqueness
Methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonylamino group, in particular, provides a balance of hydrophilicity and hydrophobicity, enhancing its solubility and reactivity in various environments.
Properties
IUPAC Name |
methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-4-11-13(14(16)19-3)10-8-9(6-7-12(10)20-11)15-21(17,18)5-2/h6-8,15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIAZGLBANXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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